(5,5-Difluorooxan-2-yl)methanol
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Overview
Description
(5,5-Difluorooxan-2-yl)methanol is an organic compound characterized by the presence of a difluorinated oxane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Difluorooxan-2-yl)methanol typically involves the fluorination of oxane derivatives followed by the introduction of a methanol group. One common method includes the reaction of oxane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting difluorinated oxane is then subjected to a hydroxymethylation reaction using formaldehyde and a suitable catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The hydroxymethylation step is optimized for high yield and purity, often employing continuous flow reactors and automated control systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form difluorinated oxane derivatives with reduced functional groups. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various ethers and esters. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Difluorinated oxane aldehydes or carboxylic acids.
Reduction: Reduced difluorinated oxane derivatives.
Substitution: Ethers and esters of difluorinated oxane.
Scientific Research Applications
(5,5-Difluorooxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which (5,5-Difluorooxan-2-yl)methanol exerts its effects is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s stability and bioavailability. Molecular targets may include enzymes and receptors involved in metabolic pathways, where the compound can act as an inhibitor or modulator.
Comparison with Similar Compounds
(5,5-Difluorooxan-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(5,5-Difluorooxan-2-yl)amine: Contains an amine group instead of methanol.
(5,5-Difluorooxan-2-yl)acetate: An ester derivative with an acetate group.
Uniqueness: (5,5-Difluorooxan-2-yl)methanol is unique due to its specific combination of a difluorinated oxane ring and a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
(5,5-difluorooxan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)2-1-5(3-9)10-4-6/h5,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVDPLDACTYTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823910-57-1 |
Source
|
Record name | (5,5-difluorooxan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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